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Compound of Interest

Compound Name:
(1S)-2,2-Dimethylcyclopropan-1-

amine

CAS No.: 106462-19-5

Cat. No.: B8012022

Get Quote

Abstract & Strategic Significance
(1S)-2,2-Dimethylcyclopropan-1-amine (CAS: 1955474-23-3, HCl salt) is a "privileged" chiral

building block in modern drug discovery.[1] Its structural value lies in its ability to serve as a

conformationally restricted, metabolically stable bioisostere for tert-butyl and isopropyl groups.

In medicinal chemistry, this moiety is deployed to:

Block Metabolic Hotspots: The gem-dimethyl group sterically shields the adjacent nitrogen

and carbon atoms from Cytochrome P450 (CYP) oxidation, significantly extending half-life (

) compared to flexible alkyl chains.

Lock Bioactive Conformations: The rigid cyclopropane ring fixes the vector of the amine lone

pair, enhancing selectivity for GPCRs and enzymes (e.g., HCV NS3/4A protease inhibitors,

kinases).
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Modulate Lipophilicity: It increases lipophilicity (LogP) without the entropic penalty

associated with flexible alkyl chains.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]
[10]

Property Data Notes

IUPAC Name
(1S)-2,2-Dimethylcyclopropan-

1-amine

Molecular Formula

Molecular Weight 85.15 g/mol (Free Base) ~121.6 g/mol as HCl salt

Chirality (1S)
Critical for target

stereoselectivity

Boiling Point ~85°C (Predicted)
Volatile as free base.[1][2][3][4]

[5][6][7] Handle as salt.

pKa ~9.0 - 9.5 Typical primary amine basicity

Appearance
White crystalline solid (HCl

salt)
Hygroscopic

Solubility Water, Methanol, DMSO
Poor in non-polar solvents (as

salt)

Critical Application: Fragment-Based Drug Design
(FBDD)
This building block is most frequently used to synthesize Urea and Amide linkers in protease

inhibitors.[1]

Mechanism of Action in HCV Inhibitors
In the development of second-generation HCV NS3/4A protease inhibitors (e.g., analogs of

Boceprevir/Narlaprevir), the (1S)-2,2-dimethylcyclopropyl moiety acts as a P1 or P2 capping

group.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.bldpharm.com/products/1692194-19-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Dimethylcyclopropan-1-amine
https://www.molaid.com/MS_21896570
https://www.mdpi.org/ecsoc/ecsoc-4/a0024/a0024.htm
https://redi.cedia.edu.ec/document/467771
https://www.natap.org/2010/HCV/natureBMSNS5A.pdf
https://www.medchemexpress.com/Targets/HCV%20Protease.html
https://www.bldpharm.com/products/1692194-19-6.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8012022?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Steric Bulk: The gem-dimethyl group fills the hydrophobic S1/S2 pocket of the protease.

Rigidity: It minimizes the entropy loss upon binding, improving

.

DOT Diagram: Structural Logic in Drug Design
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Caption: Logical flow of using (1S)-2,2-dimethylcyclopropan-1-amine to optimize drug

pharmacokinetics.

Experimental Protocols
Protocol A: Chemo-Enzymatic Synthesis (High
Enantiopurity)
Objective: Synthesize (1S)-2,2-dimethylcyclopropan-1-amine with >98% ee. Rationale:

Chemical asymmetric cyclopropanation (e.g., Charette) is effective but often requires

expensive chiral auxiliaries. The enzymatic route using Pig Liver Esterase (PLE) is scalable

and highly selective.

Workflow:

Desymmetrization: Hydrolysis of dimethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate using

PLE.

Curtius Rearrangement: Conversion of the chiral acid to the amine.
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Step-by-Step Methodology:
Enzymatic Hydrolysis:

Suspend dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate (10 g) in phosphate buffer

(pH 7.0, 0.1 M).

Add Pig Liver Esterase (PLE, 1000 units). Stir at 30°C.

Monitor pH and maintain at 7.0 using 1N NaOH (pH-stat).

Stop reaction when 1 equivalent of base is consumed (approx. 24-48 h).[1]

Result: (1R)-2,2-dimethyl-1-(methoxycarbonyl)cyclopropanecarboxylic acid (98% ee).

Curtius Rearrangement (to Amine):

Dissolve the mono-acid in dry Toluene.[1] Add Triethylamine (1.1 eq) and

Diphenylphosphoryl azide (DPPA, 1.1 eq).

Heat to 80°C for 2 hours (evolution of

gas indicates isocyanate formation).

Add tert-Butanol (excess) and reflux for 4 hours to form the Boc-protected amine.

Deprotection: Treat the crude Boc-amine with 4M HCl in Dioxane (2 h, RT).

Isolation: Concentrate in vacuo. Triturate with diethyl ether to obtain (1S)-2,2-
dimethylcyclopropan-1-amine hydrochloride as a white solid.[1]

Protocol B: Amide Coupling (Sterically Hindered
System)
Challenge: The gem-dimethyl group at C2 creates significant steric hindrance for nucleophilic

attack by the C1-amine.[1] Standard EDC/NHS couplings often fail or proceed slowly. Solution:

Use of high-activity coupling agents (HATU) or acid chlorides.[1]

Reagents:
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Carboxylic Acid Partner (1.0 eq)

(1S)-2,2-Dimethylcyclopropan-1-amine HCl (1.2 eq)[1]

HATU (1.2 eq)

DIPEA (3.0 eq)

Solvent: DMF (anhydrous)

Procedure:

Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (0.1 M concentration)

under Nitrogen. Stir for 5 minutes.

Addition: Add DIPEA followed immediately by the amine HCl salt.

Note: Pre-mixing the amine and DIPEA in a separate vial ensures the free base is

available immediately upon addition.

Reaction: Stir at 40°C (mild heating helps overcome steric barrier) for 12-16 hours.

Workup: Dilute with EtOAc, wash with Sat.

(x2), Water, and Brine.[8] Dry over

.

DOT Diagram: Synthesis & Coupling Workflow
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Caption: Chemo-enzymatic synthesis pathway and downstream coupling logic.
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Troubleshooting & Handling
Issue Cause Solution

Low Yield in Coupling
Steric hindrance from gem-

dimethyl group.[1]

Switch from EDC to HATU or

COMU. Increase temp to 40-

50°C. Use Acid Chloride

method if stable.

Racemization
Harsh conditions during

synthesis.

Avoid strong bases at high

temps. The enzymatic route is

preferred for maintaining

optical purity.

Volatility
Free amine has high vapor

pressure.

Always store and weigh as the

HCl salt. Generate free base in

situ only.

Hygroscopicity HCl salt absorbs moisture.
Store in a desiccator at -20°C.

Warm to RT before opening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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